![molecular formula C8H8ClNO2 B2866987 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 769073-83-8](/img/structure/B2866987.png)
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C8H8ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound is a powder with a molecular weight of 185.61 .
Molecular Structure Analysis
The InChI code for 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is 1S/C8H8ClNO2/c9-6-3-5 (10)4-7-8 (6)12-2-1-11-7/h3-4H,1-2,10H2 . This indicates the presence of a chlorine atom, a nitrogen atom, and two oxygen atoms in the structure.Physical And Chemical Properties Analysis
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a solid at room temperature . It has a molecular weight of 185.61 . The predicted melting point is 88.61° C and the predicted boiling point is 316.9° C at 760 mmHg . The predicted density is 1.3 g/cm3 .Scientific Research Applications
Antibacterial Applications
Several studies have synthesized derivatives of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine with potent antibacterial properties. For instance, new 8-nitrofluoroquinolone models were prepared, exhibiting interesting antibacterial activity against both gram-positive and gram-negative strains, notably against S. aureus with MIC values approximately ranging from 2-5 microg/mL, suggesting that more lipophilic groups might enhance activity against gram-positive strains (Al-Hiari et al., 2007). Another research synthesized novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showing potent antibacterial activity, with the majority of the compounds being very modest in toxicity (Abbasi et al., 2022).
Antiviral Applications
Chen et al. (2009) synthesized chiral thiourea derivatives containing an alpha-aminophosphonate moiety starting from benzaldehyde, which displayed significant antiviral activity. Some compounds were as effective as commercial antiviral products against TMV, marking the first synthesis and antiviral activity report of such compounds (Chen et al., 2009).
Synthesis of Pharmacologically Active Compounds
Research has been directed towards the synthesis of compounds with potential pharmacological activities, such as selective inhibitors of glial GABA uptake. Falch et al. (1999) synthesized compounds via regioselective chromic acid oxidation, which showed potent inhibition of glial rather than neuronal GABA uptake, indicating their potential use in neurological applications (Falch et al., 1999).
Antibacterial and Antifungal Agents
Abbasi et al. (2020) synthesized a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides, which exhibited suitable antibacterial and antifungal potential, highlighting the versatility of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine derivatives in developing antimicrobial agents (Abbasi et al., 2020).
Safety and Hazards
Future Directions
As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Given the potential biological activities of related compounds, future research could explore the potential applications of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine in areas such as antibacterial drug development .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
The exact mode of action of 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction between this compound and its targets .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial biofilm growth , suggesting that this compound may also affect bacterial biofilm formation pathways.
Result of Action
Similar compounds have shown antibacterial activity, suggesting that this compound may also have potential antibacterial effects .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHSLNIDKYEFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
769073-83-8 |
Source
|
Record name | 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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